6-Chloro-4-nitroisobenzofuran-1(3H)-one

Description

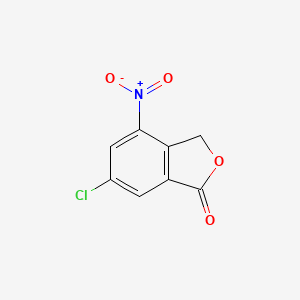

6-Chloro-4-nitroisobenzofuran-1(3H)-one is a nitro-substituted isobenzofuranone derivative characterized by a fused bicyclic structure with a ketone group at position 1, a nitro group at position 4, and a chlorine atom at position 4.

Properties

Molecular Formula |

C8H4ClNO4 |

|---|---|

Molecular Weight |

213.57 g/mol |

IUPAC Name |

6-chloro-4-nitro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H4ClNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2 |

InChI Key |

XLBWPEBNVDNVRH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2[N+](=O)[O-])Cl)C(=O)O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Isobenzofuranones

6-Fluoro-4-nitro-3H-isobenzofuran-1-one (CAS: 1207453-90-4)

- Structural Differences : Replaces chlorine with fluorine at position 5.

- Molecular Properties: Property 6-Chloro-4-nitroisobenzofuran-1(3H)-one (Theoretical) 6-Fluoro-4-nitro-3H-isobenzofuran-1-one (Empirical) Molecular Formula C₈H₄ClNO₄ C₈H₄FNO₄ Molecular Weight ~213.57 g/mol 197.122 g/mol Key Substituents Cl (position 6), NO₂ (position 4) F (position 6), NO₂ (position 4)

Chemical Reactivity :

Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may lead to differences in electronic effects (e.g., fluorine’s strong electron-withdrawing nature enhances ring deactivation). This could influence reactivity in electrophilic substitutions or stability under acidic/basic conditions .

Benzodithiazine Derivatives

Compounds such as Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () share a chlorinated aromatic system but differ in core structure:

- Structural Differences: Benzodithiazines contain a sulfur-rich heterocycle (two sulfur atoms) instead of an oxygen-based isobenzofuranone. Additional functional groups (e.g., methyl hydrazine, carboxylate) alter solubility and biological activity.

- Physicochemical Properties: Property this compound (Theoretical) Methyl 6-chloro-benzodithiazine Derivative (Empirical) Melting Point Not reported 252–253°C (decomposes) Key Spectral Data N/A IR: 1740 cm⁻¹ (C=O), 1340–1155 cm⁻¹ (SO₂)

- Applications: Benzodithiazines are often explored for antimicrobial or anticancer properties due to sulfur’s role in redox biochemistry. In contrast, nitroisobenzofuranones may prioritize electrophilic reactivity for use in synthetic intermediates .

Quinazolinone Derivatives

- Functional Group Impact: Nitro groups in isobenzofuranones (electron-withdrawing) vs. methyl/phenyl groups in quinazolinones (electron-donating). Analgesic activity in quinazolinones correlates with substituent bulkiness (e.g., phenyl > methyl > hydrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.